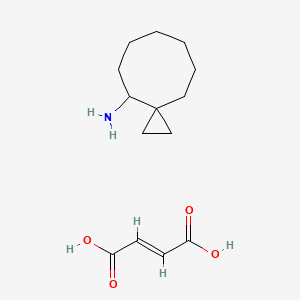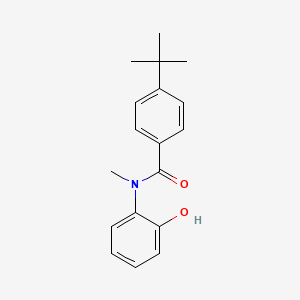
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- is a complex organic compound with a unique structure that includes a benzamide core substituted with tert-butyl, hydroxyphenyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(1,1-dimethylethyl)benzoyl chloride with N-methyl-2-hydroxyaniline under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl-.
化学反応の分析
Types of Reactions
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the benzamide core provides structural stability. This compound may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents, such as Benzamide, N-(2-hydroxyphenyl)-N-methyl-.
Phenolic compounds: Compounds with hydroxyphenyl groups, such as 4-tert-butylphenol.
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the hydroxyphenyl group provides potential for hydrogen bonding and reactivity.
特性
CAS番号 |
78339-15-8 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
4-tert-butyl-N-(2-hydroxyphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-11-9-13(10-12-14)17(21)19(4)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3 |
InChIキー |
USJVJZINUIHWOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


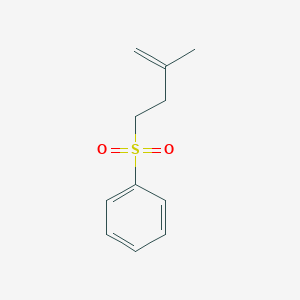
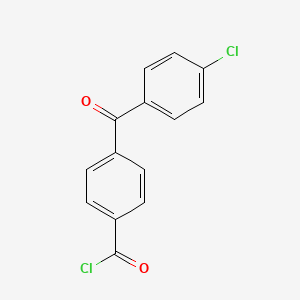
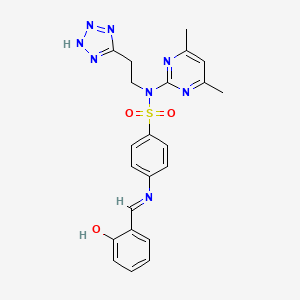
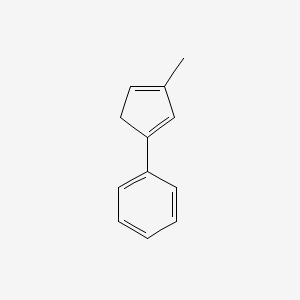
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)

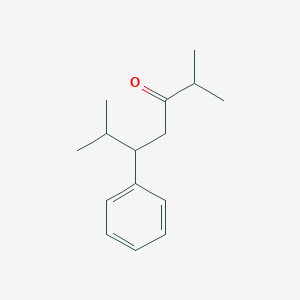
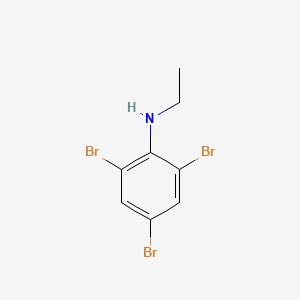
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
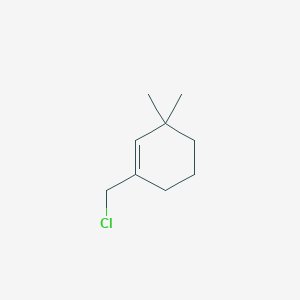
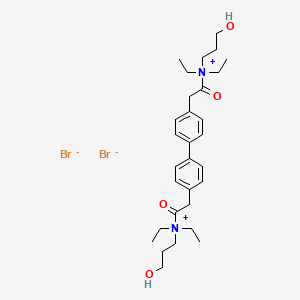
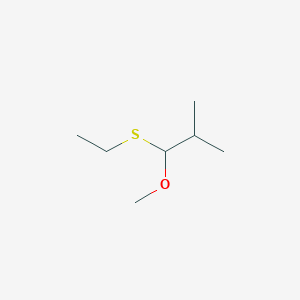
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
